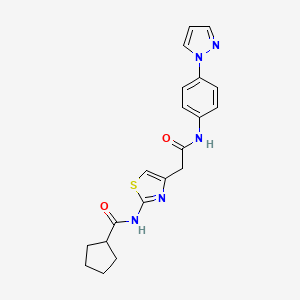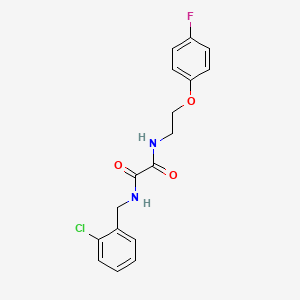
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as ABX-1431, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
科学的研究の応用
Potential Applications in Environmental Remediation
Research on similar compounds, such as those involved in the photoassisted Fenton reaction, suggests potential applications in environmental remediation, particularly in the degradation of persistent organic pollutants. The photoassisted Fenton reaction has been shown to effectively decompose compounds like metolachlor and methyl parathion, leading to the complete mineralization of these pollutants into less harmful substances (Pignatello & Sun, 1995). Such processes could be relevant for designing remediation strategies where similar chemical functionalities are present.
Role in Synthesis of Pharmaceutical Agents
Compounds with complex structures, including those with chlorobenzyl and fluorophenoxy groups, play a critical role in the synthesis of pharmaceutical agents. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents highlights the importance of specific functional groups in achieving potent biological activity (Iemura et al., 1986). This suggests that "N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide" could have potential applications in the development of new therapeutic compounds by modifying its structure to target specific biological receptors.
Applications in Material Science
Research on polymers and materials incorporating similar functionalities indicates potential applications in material science. For instance, the development of novel polymers and copolymers for optical storage and photoinduced birefringence showcases the utility of specific chemical groups in creating materials with desirable electronic and optical properties (Meng et al., 1996). "N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide" could similarly be investigated for its potential in the synthesis of materials with unique electronic or photonic characteristics.
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-15-4-2-1-3-12(15)11-21-17(23)16(22)20-9-10-24-14-7-5-13(19)6-8-14/h1-8H,9-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLGGLVSMOFGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


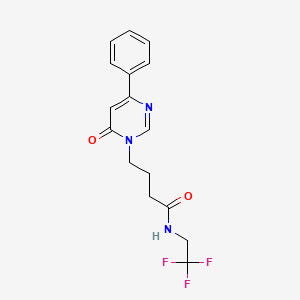

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
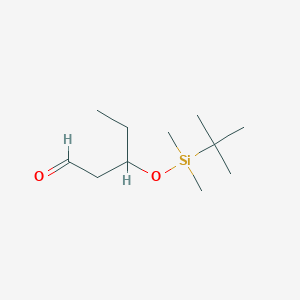
![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)
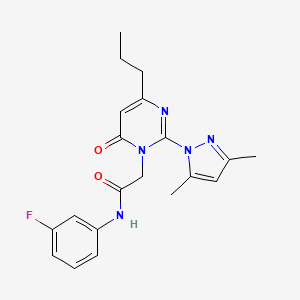
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)
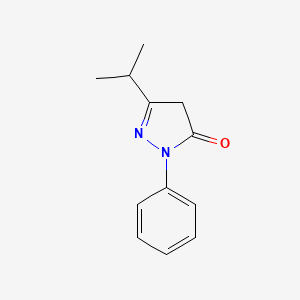
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

